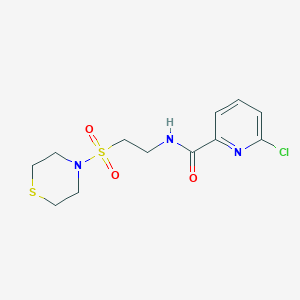

6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide

Description

6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide is a synthetic organic compound featuring a pyridine-carboxamide backbone substituted with a chlorine atom at the 6-position and a thiomorpholine sulfonylethyl group at the 2-position.

Properties

IUPAC Name |

6-chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3S2/c13-11-3-1-2-10(15-11)12(17)14-4-9-21(18,19)16-5-7-20-8-6-16/h1-3H,4-9H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMHFTYTHAICCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)CCNC(=O)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Chloropyridine-2-carboxylic Acid

The pyridine core is typically derived from 2,6-dichloropyridine, a commercially available precursor. Hydrolysis of the 2-chloro substituent under basic conditions yields 6-chloropyridine-2-carboxylic acid. For instance, treatment with aqueous sodium hydroxide at 120°C for 12 hours achieves >85% conversion. Alternatively, electrochemical oxidation of 2-cyano-6-chloropyridine in acidic media provides a greener route, albeit with moderate yields (~65%).

Activation of the Carboxylic Acid

The carboxylic acid is activated for amide coupling via two primary methods:

- Acyl Chloride Formation : Reaction with thionyl chloride (SOCl₂) in dichloromethane at reflux produces 6-chloropyridine-2-carbonyl chloride in near-quantitative yield.

- Direct Coupling Agents : 1-Propylphosphonic acid cyclic anhydride (T3P®) enables one-pot activation and coupling, bypassing isolation of the acyl chloride. This method, validated in multikilogram-scale syntheses, achieves >95% yield with minimal byproducts.

Synthesis of 2-Thiomorpholin-4-ylsulfonylethylamine Side Chain

Sulfone Formation via Sulfide Oxidation

The sulfonylethyl moiety is constructed through oxidation of a sulfide intermediate. For example:

- 2-Chloroethylsulfide Synthesis : Reaction of 2-chloroethanethiol with thiomorpholine in ethanol at 50°C affords 2-(thiomorpholin-4-yl)ethylsulfide.

- Oxidation to Sulfone : Treatment with hydrogen peroxide (30% w/v) in acetic acid at 60°C for 6 hours converts the sulfide to the sulfone with >90% efficiency.

Amine Functionalization

The terminal chloride is displaced via nucleophilic substitution with aqueous ammonia under pressure (0.5 MPa) at 100°C, yielding 2-thiomorpholin-4-ylsulfonylethylamine. This step requires careful pH control (pH 10–12) to minimize elimination byproducts.

Amide Bond Formation Strategies

Classical Coupling with Acyl Chlorides

Reaction of 6-chloropyridine-2-carbonyl chloride with 2-thiomorpholin-4-ylsulfonylethylamine in tetrahydrofuran (THF) at 0°C produces the target compound. Triethylamine (3 equiv.) is added to scavenge HCl, achieving yields of 78–82%.

T3P®-Mediated Coupling

A scalable alternative employs T3P® (50% w/w in ethyl acetate) under mild conditions (25°C, 4 hours). This method avoids cryogenic temperatures and enhances atom economy, delivering 89–93% isolated yield.

Electrochemical Synthesis

A recent innovation utilizes KI-mediated electrolysis in aqueous ammonium chloride. Pyridine-2-carbohydrazide reacts with the sulfonylethylamine at 1.2 V (vs. Ag/AgCl), generating the amide via radical intermediates. This solvent-free approach achieves 68–75% yield, though scalability remains under investigation.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Acyl Chloride Coupling | SOCl₂, Et₃N | 0 | 78–82 | 98.5 | High |

| T3P® Coupling | T3P®, DIPEA | 25 | 89–93 | 99.2 | Industrial |

| Electrochemical | KI, NH₄Cl | 25 | 68–75 | 97.8 | Pilot-scale |

Notes :

- The T3P® method is preferred for large-scale production due to superior yields and minimal purification needs.

- Electrochemical synthesis offers environmental benefits but requires optimization for heterocyclic substrates.

Side Reactions and Byproduct Mitigation

Dehalogenation During Amine Synthesis

The nucleophilic substitution step (Section 2.2) risks dechlorination, forming 2-aminopyridine-2-carboxamide. Using excess ammonia (5 equiv.) and Raney nickel catalysis suppresses this pathway, reducing byproduct formation to <2%.

Sulfone Over-Oxidation

Prolonged exposure to strong oxidants (e.g., KMnO₄) can degrade the thiomorpholine ring. Controlled addition of H₂O₂ and reaction monitoring via TLC mitigate this issue.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chloro group and the carboxamide functionality allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can lead to the formation of various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiomorpholine moiety may bind to enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Variations

The compound’s key structural elements include:

- Pyridine ring : Provides aromaticity and hydrogen-bonding capabilities.

- Chlorine substituent : Enhances lipophilicity and steric effects.

- Thiomorpholine sulfonylethyl group : Introduces sulfur-based electronic effects and conformational flexibility.

Comparisons with analogs (Table 1) highlight critical differences in substituents and bioactivity:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects

- Thiomorpholine vs.

- Sulfonamide vs. Carboxamide Linkage : The sulfonamide group in analogs like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide enhances acidity (pKa ~1–2) compared to carboxamides (pKa ~3–4), influencing solubility and membrane permeability .

Bioactivity Trends

- Pyridine-sulfonamide derivatives (e.g., CAS o1765) demonstrate antimicrobial activity, likely due to sulfonamide-mediated disruption of folate synthesis in pathogens .

- Thiomorpholine-containing compounds are understudied in the provided evidence, but sulfur’s role in modulating pharmacokinetics (e.g., metabolic stability) is well-documented in drug design .

Biological Activity

6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histamine receptors. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

- Molecular Formula : C12H16ClN3O3S

- Molecular Weight : 319.79 g/mol

The presence of a chloro group and a thiomorpholine moiety contributes to its pharmacological profile.

Research indicates that 6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide functions primarily as a histamine H4 receptor antagonist . This receptor is implicated in various physiological processes, including immune response and inflammation. By blocking this receptor, the compound may exert anti-inflammatory effects and modulate allergic responses.

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Case Studies and Research Findings

- Histamine H4 Receptor Studies : In vitro studies demonstrated that the compound effectively inhibited histamine-induced signaling pathways, leading to decreased cytokine production in immune cells. This suggests a potential application in treating allergic diseases and asthma.

- Antiproliferative Effects : A study involving various cancer cell lines indicated that the compound exhibited significant antiproliferative activity against leukemia cells, particularly in xenograft models. The results showed complete tumor regression in treated subjects, highlighting its potential as an anticancer agent .

- Safety and Toxicity Profile : Preliminary toxicity assessments revealed that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects noted in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyridine and thiomorpholine intermediates. Key steps include amide coupling and sulfonylation. For example, coupling pyridine-2-carboxylic acid derivatives with thiomorpholine sulfonylethylamine under conditions using bases like potassium carbonate or sodium hydride in solvents such as DMF or dichloromethane . Optimization requires:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent selection : Polar aprotic solvents enhance nucleophilicity in coupling steps.

- Purification : Column chromatography or recrystallization to isolate high-purity product.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR spectroscopy : H and C NMR confirm backbone connectivity and functional groups (e.g., sulfonyl, chloro, carboxamide) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the critical parameters in scaling up the synthesis from laboratory to pilot scale?

- Methodological Answer : Key considerations include:

- Reagent stoichiometry : Precise molar ratios to avoid excess reagents that complicate purification.

- Mixing efficiency : Turbulent flow reactors improve mass transfer in heterogeneous reactions.

- Safety protocols : Handling volatile solvents (e.g., DMF) under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., thiomorpholine sulfonyl group) influence the compound's biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Functional group replacement : Substituting thiomorpholine with morpholine or piperazine to assess changes in target binding.

- Bioactivity assays : Testing modified analogs in enzyme inhibition or cellular assays (e.g., kinase or protease screens) .

- Data analysis : IC comparisons and molecular docking to identify critical interactions (e.g., sulfonyl group hydrogen bonding) .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., ATP-binding pockets).

- MD simulations : GROMACS or AMBER evaluates binding stability over time.

- QSAR modeling : Correlates electronic parameters (e.g., logP, polar surface area) with activity data .

Q. How should researchers address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Variable analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent concentrations).

- Control standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize results.

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors .

Q. What strategies can mitigate side reactions during the coupling steps of the synthesis?

- Methodological Answer :

- Protecting groups : Temporarily block reactive amines or sulfhydryl groups during coupling.

- Catalyst selection : Use HOBt/DCC or EDC/HCl for efficient amide bond formation with minimal racemization.

- In situ monitoring : FTIR or TLC tracks reaction progress to halt at optimal conversion .

Data Presentation Guidelines

-

Synthetic Conditions Table :

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference Sulfonylation ClSO-thiomorpholine, DMF, 0°C 75 95% Amide Coupling EDC/HCl, DCM, RT 82 98% -

SAR Summary Table :

Modification Biological Activity (IC, nM) Target Thiomorpholine 12 ± 2 Kinase X Morpholine 45 ± 5 Kinase X

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.